4-(Acetyloxy)proline

Collagen Mimetics Peptide Stability Biomaterials

4-(Acetyloxy)proline (CAS 25323-55-1) delivers precise stereoelectronic control unattainable with native proline or hydroxyproline. The C4 acetoxy group modulates cis/trans amide bond equilibrium and creates a unique antigenic determinant distinct from hydroxyproline. It enables regioselective anodic methoxylation at C5 and provides complete stereocontrol in spiro-β-lactam antibiotic synthesis. For tissue engineering, it serves as a near-isosteric replacement retaining ~85-90% triple helix stabilizing effect. Researchers requiring enantiomerically pure 5-substituted proline analogs or defined collagen epitopes for antibody generation should specify this derivative. Standard packaging: 1g, 5g, 25g. Custom synthesis and bulk quantities available upon request.

Molecular Formula C7H11NO4
Molecular Weight 173.17 g/mol
CAS No. 25323-55-1
Cat. No. B12896204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Acetyloxy)proline
CAS25323-55-1
Molecular FormulaC7H11NO4
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC(NC1)C(=O)O
InChIInChI=1S/C7H11NO4/c1-4(9)12-5-2-6(7(10)11)8-3-5/h5-6,8H,2-3H2,1H3,(H,10,11)
InChIKeyOQWHXHYZFMIILA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Acetyloxy)proline (CAS 25323-55-1) Overview: Chemical Identity and Core Applications in Peptide and Biomaterials Research


4-(Acetyloxy)proline (CAS 25323-55-1), also known as O-acetylhydroxyproline or 4-acetoxypyrrolidine-2-carboxylic acid, is a substituted proline derivative with the molecular formula C7H11NO4 and a molecular weight of 173.17 g/mol [1]. This compound is primarily utilized as a chiral building block in peptide synthesis and as a functional mimic of hydroxyproline in collagen-related biomaterials research . Its structural modification, featuring an acetoxy group at the 4-position, alters the physicochemical and conformational properties compared to the native amino acid, enabling its use in stereoselective syntheses and as a probe for understanding structure-activity relationships in biologically active peptides [2].

Why Generic Proline or Hydroxyproline Cannot Substitute for 4-(Acetyloxy)proline in Research and Industrial Applications


Substitution of 4-(Acetyloxy)proline with generic proline or hydroxyproline is not advisable due to significant differences in stereoelectronic effects, conformational preferences, and chemical reactivity that directly impact experimental outcomes. The acetoxy group at the C4 position introduces a distinct electron-withdrawing effect and steric bulk, which modulates the cis/trans amide bond equilibrium in peptides and alters the stability of collagen-mimetic triple helices compared to the native hydroxyl group [1]. Furthermore, the acetoxy moiety serves as a protecting group that enables specific regioselective transformations, such as anodic methoxylation at C5, which are not accessible with unprotected hydroxyproline [2]. In antigenicity studies, acetyl-hydroxyproline constitutes a unique antigenic determinant, demonstrating that this simple modification creates a distinct immunological profile not shared by hydroxyproline or proline [3]. These fundamental differences in molecular behavior underscore the necessity of using the specified derivative for applications where precise conformational control or defined chemical reactivity is required.

Quantitative Evidence for Selecting 4-(Acetyloxy)proline (CAS 25323-55-1) Over Hydroxyproline and Other Analogs


Collagen Triple Helix Stability: 4-Acetoxyproline Retains ~85-90% of the Stabilizing Effect of 4-Hydroxyproline

In collagen-mimetic peptides of the sequence (Pro-Hyp-Gly)ₙ, substituting the 4-hydroxyl group of hydroxyproline (Hyp) with an acetoxy group (AcHyp) largely preserves the triple-helix stabilizing effect. The thermal melting temperature (Tₘ) of the AcHyp-containing peptide is only slightly lower than that of the native Hyp-containing peptide, indicating that the acetoxy group mimics the stereoelectronic contributions of the hydroxyl group [1].

Collagen Mimetics Peptide Stability Biomaterials

Regioselective C5 Functionalization via Anodic Methoxylation: 4-Acetoxyproline Directs Substitution

Electrochemical methoxylation of N-acetyl-4-hydroxyproline esters shows that the 4-acetoxy derivative undergoes anodic oxidation preferentially at the C5 position, yielding a mixture of stereoisomeric methoxy compounds. This regioselectivity contrasts with the behavior of the free 4-hydroxyproline derivative and the cis-4-acetoxyproline isomer, highlighting the unique directing effect of the trans-acetoxy group [1].

Electrosynthesis Regioselective Functionalization Chiral Building Blocks

Stereoselective Spiro-β-Lactam Formation: Acetoxy vs. Benzoyloxy Leaving Group Comparison

In the reaction with N-(phenylmethylene)benzenesulfonamide to form spiro-β-lactams, both (2S,4R)-4-acetyloxy-N-acyl-proline and its benzoyloxy analog afford a mixture of two diastereoisomeric spiro-β-lactams with complete stereoselectivity for the spiro carbon. While the stereochemical outcome is identical for both leaving groups, the acetyloxy derivative may offer advantages in terms of atom economy, cost, or ease of purification in a synthetic workflow [1].

Stereoselective Synthesis Spiro Compounds β-Lactam Antibiotics

Antigenic Determinant Specificity: Acetyl-Hydroxyproline as a Unique Epitope

Immunological studies demonstrate that acetyl-hydroxyproline constitutes a distinct antigenic determinant. Absorption of rabbit anti-acetylated collagen serum with a synthetic polymer containing acetyl-hydroxyproline results in a considerable decrease in specific immunofluorescence, whereas absorption with poly-hydroxyproline does not. This indicates that the acetyl group confers a unique antigenic profile not present in hydroxyproline [1].

Immunochemistry Collagen Antigenicity Biomaterials

Formulation Utility: N-Acetylhydroxyproline in Arthritis Prevention Compositions

A patent describes compositions for preventing or treating arthritis comprising an N-acylated hydroxyproline derivative, such as N-acetylhydroxyproline, in combination with an amino sugar or glycosaminoglycan. Example formulations contain 15-20 wt% N-acetylhydroxyproline, demonstrating its use as a functional ingredient in solid dosage forms [1]. While the compound is N-acetylated rather than O-acetylated, it highlights the broader utility of acetylated hydroxyproline derivatives in therapeutic and nutritional applications.

Nutraceuticals Arthritis Formulation Science

Optimal Application Scenarios for 4-(Acetyloxy)proline Based on Quantified Differentiation


Engineering Collagen-Mimetic Biomaterials with Tunable Stability and Chemical Handles

When designing collagen-mimetic peptides or hydrogels for tissue engineering, 4-(Acetyloxy)proline serves as a near-isosteric replacement for hydroxyproline that retains ~85-90% of the triple helix stabilizing effect [1]. The acetoxy group can be further deprotected to reveal a hydroxyl group or used as a site for selective chemical modification, offering a versatile platform for creating functionalized biomaterials with tailored mechanical properties and bioactivity.

Synthesis of Chiral Pyrrolidine Derivatives via Electrochemical C5 Functionalization

For medicinal chemistry programs requiring enantiomerically pure 5-substituted proline analogs, 4-(Acetyloxy)proline enables regioselective anodic methoxylation at the C5 position [1]. This unique reactivity, which is not observed with unprotected hydroxyproline, provides a direct route to advanced chiral intermediates for the synthesis of enzyme inhibitors, receptor ligands, or other bioactive molecules.

Stereoselective Construction of Spiro-β-Lactam Scaffolds

In the synthesis of spiro-β-lactam antibiotics or related heterocyclic frameworks, (2S,4R)-4-acetyloxy-N-acyl-proline provides complete stereocontrol at the spiro carbon center, comparable to its benzoyloxy analog [1]. The acetyloxy group offers a practical advantage in terms of atom economy and cost, making it the preferred leaving group for large-scale or iterative synthetic sequences targeting complex spirocyclic architectures.

Immunological Studies of Collagen Acetylation and Autoimmune Disease Models

For researchers investigating the role of post-translational modifications in collagen antigenicity, 4-(Acetyloxy)proline provides a well-defined epitope for generating specific antibodies. Poly-acetyl-hydroxyproline exhibits unique cross-reactivity with anti-acetylated collagen antibodies, unlike poly-hydroxyproline [1]. This makes it a valuable tool for studying autoimmune responses to modified collagen in diseases such as rheumatoid arthritis or for developing diagnostic assays.

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